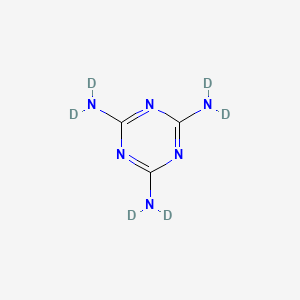
Melamine-d6
Cat. No. B576515
Key on ui cas rn:
13550-89-5
M. Wt: 132.16
InChI Key: JDSHMPZPIAZGSV-YIKVAAQNSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05248555
Procedure details


Previously, 50 parts of 20% liquor A (dispersion of aromatic isocyanate compound) and 50 parts of 40% liquor B (co-dispersion of imino compound-sensitizer) obtained by grinding and dispersing in the above (1) were mixed with each other until a homogeneous mixture was obtained. The resulting homogeneous mixture of liquor A and liquor B was mixed with 37.5 parts of a 40% solubilized emulsion (average particle diameter 0.05 μm) comprising microcrystalline wax having a melting point of 75° C. as a microemulsion and the mixture was homogenized to obtain a core material. Then, 137.5 parts of the liquor A-liquor B-microemulsion mixture was gradually added to 90 parts of a 5% aqueous solution of sodium salt of styrenemaleic anhydride copolymer adjusted to pH 4.0 with stirring. Stirring was continued for about 30 minutes to obtain roundish agglomerates having an average particle diameter of 10 μm and it was also found that the agglomerates were emulsified and dispersed. Separately, a mixture of 12 parts of melamine, 30 parts of a 37% aqueous formaldehyde solution and 78 parts of water was adjusted to pH 9.0 with sodium hydroxide and was heated at 60° C. with stirring to perform dissolution to obtain 120 parts of a transparent melamine-formaldehyde precondensate. Then, 120 parts of this melamine-formaldehyde precondensate was added gently to 227.5 parts of the above emulsified and dispersed liquid and reaction was allowed to proceed for 4 hours with stirring in a thermostat set at 60° C. Then, the product was cooled to room temperature to prepare microcapsules. It was confirmed that the resulting microcapsules had an average particle diameter of 10 μm which was almost the same as that of the agglomerates and had a roundish fusiform shape. Solid concentration of the aqueous dispersion of the microcapsules was 21%. Amount of the solubilized emulsion used here corresponds to 50 parts by weight based on 100 parts by weight of the three components (aromatic isocyanate compound, imino compound and sensitizer) in total.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
styrenemaleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[Na].C(C1=C[C:12](OC1=O)=[O:13])=CC1C=CC=CC=1.[N:17]1[C:24]([NH2:25])=[N:23][C:21]([NH2:22])=[N:20][C:18]=1[NH2:19].C=O.[OH-].[Na+]>O>[CH2:12]=[O:13].[N:17]1[C:24]([NH2:25])=[N:23][C:21]([NH2:22])=[N:20][C:18]=1[NH2:19] |f:4.5,7.8,^1:0|
|
Inputs


Step One
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
styrenemaleic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=CC1=CC=CC=C1)/C/1=C/C(=O)OC1=O
|
Step Three
[Compound]
|
Name
|
12
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was homogenized
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by grinding
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were mixed with each other until a homogeneous mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting homogeneous mixture of liquor A and liquor B
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was mixed with 37.5 parts of a 40% solubilized emulsion (average particle diameter 0.05 μm) comprising microcrystalline wax
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a core material
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain roundish agglomerates
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dispersed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolution
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O.N1=C(N)N=C(N)N=C1N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
